molecular formula C28H37ClN4O6S2 B2702519 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride CAS No. 1321714-22-0

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride

Cat. No.: B2702519
CAS No.: 1321714-22-0
M. Wt: 625.2
InChI Key: NNBYBLBUWVQBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl moiety linked to a diethylaminoethyl group and a 4-(2,6-dimethylmorpholin-4-yl)sulfonyl substituent. Its hydrochloride salt form suggests enhanced aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O6S2.ClH/c1-5-30(6-2)11-12-32(28-29-23-15-24-25(16-26(23)39-28)37-14-13-36-24)27(33)21-7-9-22(10-8-21)40(34,35)31-17-19(3)38-20(4)18-31;/h7-10,15-16,19-20H,5-6,11-14,17-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYBLBUWVQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and sulfonylation. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above may require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of new therapeutic agents. Its benzothiazole and dioxin moieties are known to exhibit various biological activities, including anticancer properties. Research has indicated that derivatives of benzothiazole can act as inhibitors of certain cancer cell lines .

Anticancer Activity

Preliminary studies have demonstrated that compounds containing benzothiazole derivatives can inhibit the growth of cancer cells. The specific compound may be explored for its efficacy against breast cancer and lymphomas, similar to other known anticancer agents .

Case Study: Anticancer Efficacy

A study involving the synthesis of benzothiazole derivatives showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells .

Neuropharmacology

The diethylamino group may enhance the compound's interaction with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or psychiatric disorders. Research into similar compounds has shown promise in modulating serotonin and dopamine pathways .

Synthetic Pathways and Industrial Applications

The synthesis of this compound involves multi-step organic reactions that can be optimized for industrial production. Techniques such as continuous flow reactors are being investigated to improve yield and purity during synthesis.

Synthetic Route Overview

  • Formation of Dioxin and Thiazole Rings : Cyclization reactions using appropriate starting materials.
  • Introduction of Diethylamino Group : Achieved through nucleophilic substitution.
  • Attachment of Sulfonyl Group : Involves sulfonation reactions.
  • Final Coupling Reactions : Combining intermediates under controlled conditions.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Group Impact on Activity
Functional Group Role in Target Binding Example Compound Biological Effect
Sulfonylmorpholine Hydrogen-bond acceptor; enhances solubility Target Compound Potential kinase inhibition
Benzothiazole Aromatic stacking; modulates CNS activity analog Neuroprotective or kinase modulation
1,2,4-Triazole Metal coordination; antimicrobial activity derivatives [7–9] Antifungal/antibacterial
Table 2: Predicted ADMET Properties
Property Target Compound Analog Triazoles [7–9]
Plasma Protein Binding ~90% (high) ~85% ~95%
Metabolic Stability Moderate (CYP3A4 substrate) High Low
BBB Permeability Moderate High Low

Implications for Drug Development

However, its higher molecular weight and moderate LogP may limit oral bioavailability compared to simpler analogs . Future studies should prioritize:

  • Synthetic optimization : Reducing molecular weight while retaining sulfonylmorpholine’s hydrogen-bonding capacity.
  • In vitro screening : Comparing target engagement with EGFR or HDAC inhibitors, leveraging similarity indexing tools ().

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C26H28ClN3O3S
  • Molecular Weight : 498.0 g/mol
  • CAS Number : 1321789-10-9

Structural Features

FeatureDescription
Functional Groups Diethylamino, dioxin, benzothiazole, morpholine
Key Moieties Sulfonamide, amide
Physical State Typically a solid at room temperature

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized to act through:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The diethylamino group could enhance receptor binding affinity, affecting neurotransmitter systems.

Biological Activity and Applications

Preliminary studies indicate that compounds structurally related to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Related benzothiazole derivatives have shown effectiveness against various pathogens.
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Case Study 1: Anticancer Activity

A study published in Molecules examined the anticancer properties of benzothiazole derivatives. The findings suggested that compounds with similar structures to N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzothiazole derivatives. The results indicated that compounds with the benzothiazole moiety showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Antimicrobial ActivityPotent activity against various bacterial strains
Neuroprotective EffectsPotential for treating neurodegenerative diseases

Future Directions

Further research is needed to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems.
  • Analog Synthesis : Creating derivatives to enhance efficacy and reduce toxicity.
  • Clinical Trials : Evaluating safety and effectiveness in human subjects.

Q & A

Basic: Synthesis Optimization

Q: What are the recommended methodologies for synthesizing N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride with high purity? A:

  • Stepwise Functionalization : Begin with modular synthesis of the benzodioxino-benzothiazole core, followed by sulfonylation at the 4-position using 2,6-dimethylmorpholine sulfonyl chloride.
  • Amine Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the diethylaminoethyl group to the secondary amine on the thiazole ring.
  • Characterization : Validate purity via HPLC (≥95%) and structural integrity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Yield Optimization : Employ solvent screening (e.g., DMF vs. THF) and temperature control (60–80°C) to enhance reaction efficiency, targeting yields >85% based on analogous heterocyclic syntheses .

Advanced: Mechanistic Pathways

Q: How can researchers investigate the compound’s interaction with biological targets (e.g., kinases or ion channels) at a molecular level? A:

  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model binding interactions, focusing on the sulfonylbenzamide moiety’s affinity for ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and identify key residues (e.g., hinge-region hydrogen bonds) .
  • Mutagenesis Validation : Design site-directed mutations (e.g., Ala-scanning) to test computational predictions in vitro .

Basic: Structural Characterization

Q: What analytical techniques are critical for confirming the compound’s stereochemistry and proton environments? A:

  • NMR Spectroscopy :
    • 1H^1H NMR: Identify diethylaminoethyl protons (δ 2.5–3.0 ppm) and benzodioxino aromatic protons (δ 6.8–7.2 ppm).
    • 13C^{13}C NMR: Confirm sulfonyl (δ 110–115 ppm) and morpholine carbons (δ 45–55 ppm) .
  • X-ray Crystallography : Resolve crystal structures to assign absolute configuration, particularly for the benzodioxino-benzothiazole core .
  • FT-IR : Validate sulfonamide (1300–1350 cm1^{-1}) and tertiary amine (2800–2900 cm1^{-1}) functional groups .

Advanced: Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities (e.g., conflicting IC50_{50} values across studies)? A:

  • Meta-Analysis Framework :
    • Source Validation : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies .
    • Dose-Response Reproducibility : Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for viability) .
    • Off-Target Profiling : Screen against related targets (e.g., kinase panels) to rule out nonspecific binding .
  • Statistical Reconciliation : Apply ANOVA or Bayesian modeling to assess variability significance .

Basic: Stability Profiling

Q: What protocols are recommended for evaluating the compound’s stability under physiological conditions? A:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor via LC-MS for degradation products (e.g., sulfonic acid formation) .
    • Oxidative Stress : Expose to 0.1% H2 _2O2_2; track peroxide-mediated cleavage of the benzodioxino ring .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photosensitivity .

Advanced: Pharmacokinetic Modeling

Q: How can AI-driven simulations enhance predictions of the compound’s ADMET properties? A:

  • Machine Learning (ML) Models : Train on ChEMBL data using descriptors like LogP (2.5–3.5) and topological polar surface area (TPSA >90 Ų) to predict bioavailability .
  • COMSOL Multiphysics® : Model diffusion across lipid membranes using Fickian equations, incorporating pH-dependent solubility .
  • In Silico CYP450 Inhibition : Use Schrödinger’s QikProp to assess CYP3A4/2D6 interactions, guiding lead optimization .

Basic: Biological Screening

Q: What in vitro assays are suitable for initial activity screening against cancer or neurological targets? A:

  • Cell Viability : MTT assay in HeLa or SH-SY5Y cells, with IC50_{50} determination via nonlinear regression .
  • Enzyme Inhibition : Fluorescent-based assays (e.g., Caliper LabChip®) for kinases (e.g., EGFR, BRAF) at 1–10 µM concentrations .
  • Ion Channel Modulation : Patch-clamp electrophysiology for hERG or Nav1.7 channels to assess cardiotoxicity/therapeutic potential .

Advanced: Heterogeneity in Drug Delivery

Q: What strategies can mitigate batch-to-batch variability in nanoparticle formulations of this compound? A:

  • Quality-by-Design (QbD) : Optimize parameters like sonication time (10–30 min) and PLGA polymer ratio (50:50 to 75:25) using DOE (Design of Experiments) .
  • Dynamic Light Scattering (DLS) : Monitor particle size (target: 100–150 nm) and PDI (<0.2) across batches .
  • In Vitro Release Kinetics : Use dialysis bags (MWCO 12 kDa) to correlate release profiles (e.g., Higuchi model) with efficacy .

Basic: Solubility Enhancement

Q: What excipients or formulations improve aqueous solubility for in vivo studies? A:

  • Co-Solvent Systems : Use 10% DMSO/PEG-400 in saline for intravenous administration .
  • Cyclodextrin Complexation : Prepare 1:2 molar ratio with sulfobutyl-β-cyclodextrin; confirm via phase-solubility diagrams .
  • Nanoemulsions : Formulate with Labrafac® and Tween-80, achieving >1 mg/mL solubility .

Advanced: Target Validation

Q: How can CRISPR-Cas9 or RNAi validate the compound’s mechanism of action in complex disease models? A:

  • Knockout (KO) Models : Generate CRISPR-edited cell lines (e.g., EGFR-KO) to confirm target dependency in proliferation assays .
  • RNAi Screening : Transfect siRNA pools targeting putative off-targets; assess rescue of phenotype .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., MAPK/ERK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.